molecular formula C11H15N3O B15059611 2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B15059611
M. Wt: 205.26 g/mol
InChI Key: FHSHWGXNNHVZDQ-UHFFFAOYSA-N
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Description

2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrolidine ring attached to a pyridine ring, with a methylamino group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine and tert-butyl hydroperoxide (TBHP) to promote the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carboxylic acid.

    Reduction: Formation of 2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde
  • 2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
  • 2-(2-(Ethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Uniqueness

2-(2-(Methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group and the aldehyde functional group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-[2-(methylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C11H15N3O/c1-12-11-9(4-2-6-13-11)10-5-3-7-14(10)8-15/h2,4,6,8,10H,3,5,7H2,1H3,(H,12,13)

InChI Key

FHSHWGXNNHVZDQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=N1)C2CCCN2C=O

Origin of Product

United States

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